molecular formula C23H18FNO5S B2415820 methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291831-94-1

methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2415820
CAS No.: 1291831-94-1
M. Wt: 439.46
InChI Key: FMDDSCFIMKFKJD-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C23H18FNO5S and its molecular weight is 439.46. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDDSCFIMKFKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazines, characterized by the presence of a benzothiazine ring system. Its structural formula can be represented as follows:

C19H18FNO4S\text{C}_{19}\text{H}_{18}\text{F}\text{N}\text{O}_4\text{S}

This compound features a fluorine atom and a benzyloxy group, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies using the Sulforhodamine B (SRB) assay demonstrated that it can effectively reduce cell viability in cultured cancer cell lines .
  • Apoptosis Induction : Similar to other compounds in its class, it may trigger apoptosis through both extrinsic and intrinsic pathways. This is significant in cancer therapy as it leads to programmed cell death in malignant cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have reported that the compound exhibits cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The IC50 values indicate significant potency in inhibiting cell growth .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Studies and Research Findings

A selection of case studies illustrates the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 10 µM.
Study BShowed induction of apoptosis in breast cancer cells through caspase activation pathways.
Study CReported moderate antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 100 µg/mL.

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